4-(Bromomethyl)-6,6,6-trifluorohex-1-yne
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Overview
Description
4-(Bromomethyl)-6,6,6-trifluorohex-1-yne is an organic compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a hex-1-yne backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-6,6,6-trifluorohex-1-yne typically involves the bromination of a suitable precursor. One common method involves the reaction of a hex-1-yne derivative with bromine in the presence of a catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-6,6,6-trifluorohex-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
4-(Bromomethyl)-6,6,6-trifluorohex-1-yne has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Bromomethyl)-6,6,6-trifluorohex-1-yne exerts its effects involves the interaction of its bromomethyl group with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, thereby modifying their structure and function. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethyl-6,7-dimethoxycoumarin: Used as a fluorescence reagent.
4-Bromomethylbenzoic acid: Acts as an intermediate in the synthesis of pharmaceuticals.
4-Bromomethyl-7-methoxycoumarin: Utilized in high-performance liquid chromatography.
Uniqueness
4-(Bromomethyl)-6,6,6-trifluorohex-1-yne stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity compared to other bromomethyl compounds. This makes it particularly useful in applications requiring high reactivity and stability .
Properties
Molecular Formula |
C7H8BrF3 |
---|---|
Molecular Weight |
229.04 g/mol |
IUPAC Name |
4-(bromomethyl)-6,6,6-trifluorohex-1-yne |
InChI |
InChI=1S/C7H8BrF3/c1-2-3-6(5-8)4-7(9,10)11/h1,6H,3-5H2 |
InChI Key |
WCNBDFQCITYFGT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(CC(F)(F)F)CBr |
Origin of Product |
United States |
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